3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a quinazolinimine core, which is a heterocyclic structure, and is substituted with various functional groups, including chloro, methoxy, and trifluoromethyl groups. These substitutions contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinimine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinimine core.
Introduction of Substituents: The chloro, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, the methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfur Introduction: The sulfanyl group is typically introduced through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazoline
- **3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone
Uniqueness
The unique combination of functional groups in 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine contributes to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClF3N3O3S/c1-34-21-8-7-15(10-19(21)27)13-33-24(31)18-11-22(35-2)23(36-3)12-20(18)32-25(33)37-14-16-5-4-6-17(9-16)26(28,29)30/h4-12,31H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLRYHMKSZERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=N)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)C(F)(F)F)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.